![molecular formula C6H3F3 B14698184 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 21892-54-6](/img/structure/B14698184.png)
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trifluorobicyclo[220]hexa-2,5-diene is a fluorinated derivative of bicyclo[220]hexa-2,5-diene This compound is characterized by the presence of three fluorine atoms attached to the bicyclic structure, which significantly alters its chemical properties compared to its non-fluorinated counterparts
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene typically involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the regioselectivity of the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents that allow for selective fluorination on a larger scale. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
化学反应分析
Types of Reactions
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in cycloaddition reactions with dienophiles to form more complex structures.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Addition: Cycloaddition reactions often require the presence of a catalyst or specific reaction conditions such as elevated temperatures or pressures.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required, but these reactions are less frequently studied.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while cycloaddition reactions can produce complex polycyclic compounds.
科学研究应用
1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique reactivity makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.
作用机制
The mechanism by which 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. The exact pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: This compound has six fluorine atoms and exhibits different reactivity and stability compared to 1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Dewar Benzene: A non-fluorinated bicyclic isomer of benzene, known for its unique structure and reactivity.
Uniqueness
This compound is unique due to its specific pattern of fluorination, which imparts distinct chemical properties. The presence of three fluorine atoms in specific positions on the bicyclic structure enhances its reactivity and stability, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
21892-54-6 |
|---|---|
分子式 |
C6H3F3 |
分子量 |
132.08 g/mol |
IUPAC 名称 |
1,2,4-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-3-5(8)1-2-6(4,5)9/h1-3H |
InChI 键 |
XXSFHYQIKIRMLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2(C1(C=C2F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


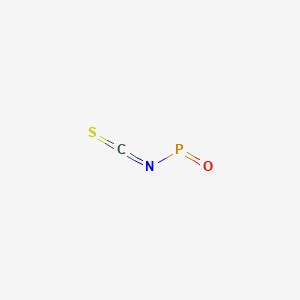
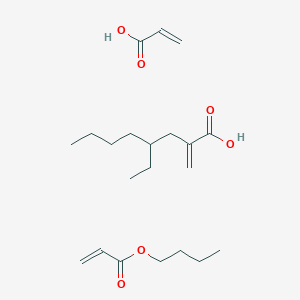
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
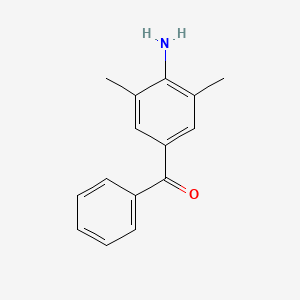

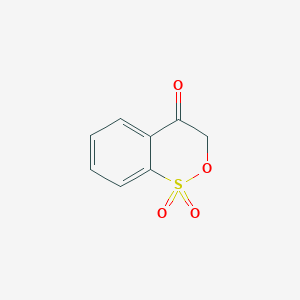

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)

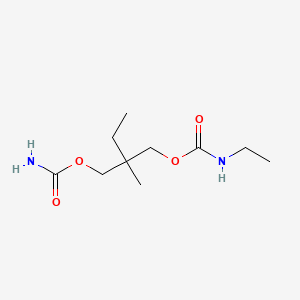
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
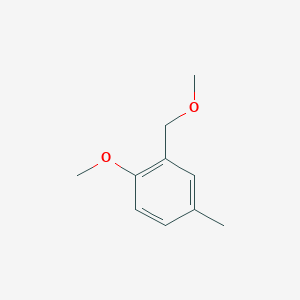
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
